ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
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Overview
Description
ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound with a unique structure that includes a mesitylamino group, a sulfonyl group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the mesitylamino and sulfonyl intermediates. These intermediates are then reacted with a phenylamino compound under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a strong base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({4-[(methylamino)sulfonyl]phenyl}amino)-4-oxobutanoate
- Ethyl 4-({4-[(ethylamino)sulfonyl]phenyl}amino)-4-oxobutanoate
- Ethyl 4-({4-[(propylamino)sulfonyl]phenyl}amino)-4-oxobutanoate
Uniqueness
ETHYL 3-({4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is unique due to the presence of the mesitylamino group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H26N2O5S |
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Molecular Weight |
418.5g/mol |
IUPAC Name |
ethyl 4-oxo-4-[4-[(2,4,6-trimethylphenyl)sulfamoyl]anilino]butanoate |
InChI |
InChI=1S/C21H26N2O5S/c1-5-28-20(25)11-10-19(24)22-17-6-8-18(9-7-17)29(26,27)23-21-15(3)12-14(2)13-16(21)4/h6-9,12-13,23H,5,10-11H2,1-4H3,(H,22,24) |
InChI Key |
AAFZJSNKYKIJBC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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